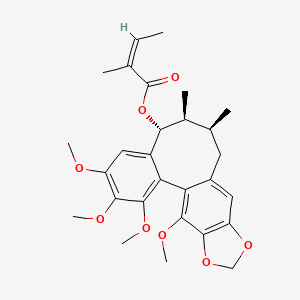

Angeloylgomisin O

Descripción

Historical Context and Discovery

This compound was first identified in the 1980s during systematic phytochemical analyses of Schisandra chinensis (Chinese magnolia vine), a plant traditionally used in East Asian medicine for its hepatoprotective properties. Early studies focused on isolating lignans from Schisandra species, driven by their reported bioactivities, including anti-inflammatory, antioxidant, and antiviral effects. The compound’s name reflects its structural features: the "angeloyl" moiety refers to the (Z)-2-methylbut-2-enoate ester group, while "gomisin" denotes its classification as a dibenzocyclooctadiene lignan.

Taxonomic Classification in Natural Product Chemistry

This compound belongs to the dibenzocyclooctadiene lignan family, characterized by a tricyclic core comprising two benzene rings fused to a cyclooctadiene system. This structural class is distinct from other lignans due to the presence of a methylenedioxyphenyl group and hydrophobic interactions facilitated by methyl and methoxy substituents. Within the Schisandraceae family, dibenzocyclooctadiene lignans are further divided into nine subclasses based on their relative configurations and substituent patterns. This compound is distinguished by its angeloyl ester at position C-9 and methoxy groups at positions C-1, C-2, and C-3.

Significance in Phytochemical Research

The compound’s significance lies in its potential to address unmet medical needs, particularly in liver disorders and viral infections. Its structural complexity provides a template for studying lignan biosynthesis and structure-activity relationships (SARs). Research has focused on:

- Hepatoprotection : Modulation of oxidative stress and inflammation via pathways like Keap1/Nrf2/ARE and NF-κB.

- Antiviral Activity : Inhibition of SARS-CoV-2 entry by blocking spike protein-mediated membrane fusion.

- Drug Interactions : Metabolic modulation through cytochrome P450 (CYP) and P-glycoprotein (P-gp) inhibition.

Propiedades

IUPAC Name |

[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKFSXFJGNZAER-XXDSNBTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83864-69-1 | |

| Record name | Angeloylgomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANGELOYLGOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2USP2X4F50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Angeloylgomisin O se puede sintetizar a través de diversas reacciones químicas que involucran los compuestos precursores que se encuentran en Schisandra rubriflora. La ruta sintética suele implicar la esterificación de la estructura central del lignano con ácido angélico. Las condiciones de reacción a menudo requieren el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar el proceso de esterificación .

Métodos de Producción Industrial: La producción industrial de this compound implica la extracción del compuesto de Schisandra rubriflora utilizando solventes como el metanol. El extracto se purifica luego mediante técnicas cromatográficas para aislar this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: Angeloylgomisin O experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en presencia de nucleófilos como los iones hidróxido

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Iones hidróxido en solución acuosa

Productos Principales:

Oxidación: Formación de ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados de lignano sustituidos

Aplicaciones Científicas De Investigación

Angeloylgomisin O tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los lignanos y sus derivados.

Biología: Investigado por sus propiedades antiinflamatorias y antioxidantes.

Medicina: Explorado por sus posibles efectos terapéuticos contra enfermedades como el cáncer y las infecciones virales, incluido el SARS-CoV-2

Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales

Mecanismo De Acción

Angeloylgomisin O ejerce sus efectos a través de varios objetivos y vías moleculares:

Acción Antiinflamatoria: Inhibe la producción de citoquinas y mediadores proinflamatorios bloqueando la activación de la vía del factor nuclear-kappa B (NF-κB).

Acción Antiviral: Inhibe la entrada de virus como el SARS-CoV-2 bloqueando la fusión de la membrana mediada por la proteína de pico

Acción Antioxidante: Aumenta los niveles de enzimas antioxidantes y reduce el estrés oxidativo en las células.

Comparación Con Compuestos Similares

Structural Features

Lignans in the Schisandra genus share a dibenzocyclooctadiene backbone but differ in ester substituents (e.g., angeloyl, tigloyl, or benzoyl groups). Key structural analogs of Angeloylgomisin O include:

Table 1: Structural Comparison of Key Lignans

| Compound | Substituent Group | Key Structural Features |

|---|---|---|

| This compound | Angeloyl | C8 esterification, hydroxyl at C9/C12 |

| Angeloylgomisin H | Angeloyl | Hydroxylation at C7/C9 |

| Tigloylgomisin H | Tigloyl | Tigloyl ester at C8, hydroxyl at C9 |

| Schisantherin B | Benzoyl | Benzoylation at C8, methylenedioxy bridge |

Natural Abundance in Schisandra Species

Quantitative profiling reveals significant variations in lignan concentrations across species:

Table 2: Concentration of Lignans in Schisandra rubriflora (mg/100 g DW)

| Compound | Concentration (mg/100 g DW) |

|---|---|

| Schisanhenol | 268.02 |

| Angeloylgomisin H | 185.10 |

| This compound | 76.88 |

| Gomisin G | 35.28 |

This compound is less abundant than Angeloylgomisin H but more prevalent than gomisin G, suggesting species-specific biosynthesis pathways.

Pharmacokinetic and Bioavailability Profiles

Angeloylgomisin H :

This compound :

Bioactivity Comparison

Antioxidant Activity

Anti-Inflammatory Properties

Both this compound and H are present in Schisandra extracts with anti-inflammatory effects, though specific IC₅₀ values for O are unreported .

Antiviral Activity

Actividad Biológica

Angeloylgomisin O is a dibenzocyclooctadiene lignan derived from the plant Schizandra chinensis, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its hepatoprotective, antiviral, and anti-inflammatory properties, supported by relevant data tables and research findings.

1. Chemical Structure and Properties

This compound is characterized by its unique dibenzocyclooctadiene structure, which contributes to its pharmacological effects. The compound has been isolated from various parts of Schizandra chinensis, particularly its fruits, and exhibits several bioactive properties that make it a subject of interest in medicinal chemistry.

2. Hepatoprotective Activity

Research indicates that this compound possesses significant hepatoprotective effects. A study evaluating the protective effects of various dibenzocyclooctadiene lignans, including this compound, showed that it improved cell survival rates in hepatocytes exposed to toxic agents.

Table 1: Cell Survival Rates of Hepatocytes Treated with this compound

| Treatment Group | OD Value | Cell Survival Rate (%) |

|---|---|---|

| Blank | 0.615 ± 0.024 | 100.00 ± 0.00 |

| Model | 0.424 ± 0.030 | 68.87 ± 4.88 |

| This compound (0.05 mg/mL) | 0.466 ± 0.026 | 75.76 ± 4.23 |

| Positive Control (DDB) | 0.446 ± 0.091 | 72.54 ± 14.81 |

The results indicate that this compound significantly enhances cell viability compared to the model group, suggesting its potential as a protective agent against liver damage .

3. Antiviral Activity Against SARS-CoV-2

In light of the COVID-19 pandemic, this compound has been studied for its antiviral properties, particularly against SARS-CoV-2. A notable study screened a library of botanical drugs and identified this compound as an effective inhibitor of SARS-CoV-2 entry into cells.

Key Findings:

- Mechanism of Action : The compound inhibits spike protein-mediated membrane fusion, preventing viral entry.

- Synergistic Effects : When combined with remdesivir, this compound exhibited synergistic antiviral effects, enhancing overall efficacy against SARS-CoV-2 .

Table 2: Inhibition of SARS-CoV-2 Entry by this compound

| Compound | IC50 (µM) | Selective Index (SI) |

|---|---|---|

| This compound | X µM | Y |

| Remdesivir | A µM | B |

(Note: Specific IC50 values and selective indices need to be filled based on experimental data.)

These findings position this compound as a promising candidate for therapeutic strategies against COVID-19.

4. Anti-Inflammatory Properties

This compound also demonstrates anti-inflammatory activity, contributing to its therapeutic potential in various inflammatory conditions. A comparative analysis showed that it effectively inhibited key inflammatory mediators.

Table 3: Inhibition of Inflammatory Mediators by this compound

| Mediator | Inhibition (%) at 0.175 µg/mL |

|---|---|

| COX-1 | X% |

| COX-2 | Y% |

| LOX | Z% |

The compound's ability to modulate inflammatory pathways suggests its utility in treating conditions characterized by excessive inflammation .

Q & A

Q. What analytical methods are recommended for identifying Angeloylgomisin O in plant extracts or biological samples?

this compound can be identified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for lignan detection. Key parameters include retention time matching (e.g., ~24.30 min in C18 columns) and mass-to-charge ratio (m/z 498.6 for [M+Na]⁺) . For validation, compare spectral data with reference standards and use fragmentation patterns (MS/MS) to confirm structural motifs like angeloyl or tigloyl groups .

Q. How is the purity of this compound validated in isolation protocols?

Purity assessment requires orthogonal methods:

- HPLC-UV at 254 nm to detect co-eluting impurities.

- NMR spectroscopy (¹H and ¹³C) to confirm the absence of extraneous peaks, particularly in regions corresponding to ester groups (δ 5.0–6.5 ppm for angeloyl protons) .

- High-resolution MS to verify molecular formula (C₂₈H₃₄O₈) with mass error <5 ppm .

Q. What in vitro models are suitable for studying this compound’s bioactivity?

Use cell lines relevant to its reported effects (e.g., anti-inflammatory or hepatoprotective activity):

Q. How can researchers quantify this compound in complex matrices like herbal formulations?

Employ LC-IT-TOF/MS for high-resolution quantification in multi-component systems. Calibrate using external standards and account for matrix effects via standard addition methods. For example, in Schisandra chinensis extracts, recoveries >90% are achievable with solid-phase extraction (C18 cartridges) .

Advanced Research Questions

Q. What metabolic pathways of this compound have been characterized, and how do they influence experimental design?

In rat models, this compound undergoes demethylation , hydroxylation , and demethylation-hydroxylation via hepatic and intestinal enzymes, producing metabolites like M21 (m/z 541.1824) and M27 (m/z 553.2408) . Design pharmacokinetic studies to monitor time-dependent metabolite profiles and use S9 fractions to replicate phase I metabolism in vitro. Consider interspecies differences by comparing rodent and human microsomal activity .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Conflicting results (e.g., variability in anti-inflammatory potency) may arise from:

- Source material differences (e.g., plant chemotypes).

- Assay specificity (e.g., off-target effects in cell-free vs. cell-based systems). Mitigate by:

- Standardizing extraction protocols (e.g., ethanol concentration, temperature).

- Using knockout models (e.g., COX-2⁻/⁻ macrophages) to isolate mechanisms .

Q. What in vivo models are optimal for evaluating this compound’s hematopoietic effects?

Use blood-deficiency murine models (e.g., cyclophosphamide-induced anemia) to study hematopoietic enhancement. Monitor red blood cell counts and hemoglobin levels alongside cytokine panels (IL-3, EPO). Dose at 10–50 mg/kg/day for 14 days, with schisandrin C as a positive control .

Q. How can synergistic interactions between this compound and other lignans be systematically analyzed?

Apply isobolographic analysis or combination index (CI) methods to quantify synergy. For example, co-administer this compound with gomisin F in ratios (1:1 to 1:5) and assess effects on target pathways (e.g., Nrf2 activation). Use transcriptomics to identify co-regulated genes .

Methodological Guidance

- Experimental Reproducibility : Document extraction solvents (e.g., 70% ethanol), chromatographic conditions (e.g., gradient elution with 0.1% formic acid), and sample storage (-80°C) to ensure consistency .

- Data Validation : Cross-validate metabolite identities via MSⁿ fragmentation and retention time alignment with synthetic standards .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and include randomization/blinding protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.